7'-[2-[9,9-dimethyl-7-[2-[7'-(N-phenylanilino)spiro[1,2-dihydroindene-3,9'-fluorene]-2'-yl]ethenyl]fluoren-2-yl]ethenyl]-N,N-diphenylspiro[1,2-dihydroindene-3,9'-fluorene]-2'-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7’-[2-[9,9-dimethyl-7-[2-[7’-(N-phenylanilino)spiro[1,2-dihydroindene-3,9’-fluorene]-2’-yl]ethenyl]fluoren-2-yl]ethenyl]-N,N-diphenylspiro[1,2-dihydroindene-3,9’-fluorene]-2’-amine is a complex organic molecule. It is characterized by its intricate structure, which includes multiple spiro and fluorene units, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of the fluorene and spiroindene units. Common synthetic routes include:
Friedel-Crafts Alkylation: This reaction is often used to introduce the dimethyl groups onto the fluorene core.
Heck Reaction: This palladium-catalyzed coupling reaction is employed to form the ethenyl linkages between the fluorene units.
N-Phenylanilino Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve large-scale versions of the above reactions, with optimizations for yield and purity. This includes the use of high-pressure reactors for the Heck reaction and continuous flow systems for the Friedel-Crafts alkylation.
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction reactions can target the double bonds in the ethenyl linkages, converting them to single bonds.
Substitution: The N-phenylanilino group can participate in various substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Epoxides, ketones
Reduction: Saturated hydrocarbons
Substitution: Various functionalized derivatives
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which this compound exerts its effects is largely dependent on its structural features:
Molecular Targets: The compound can interact with various biological targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and π-π stacking.
Pathways Involved: In biological systems, it may influence signaling pathways related to cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Dimethylfluorene: Shares the fluorene core but lacks the complex spiro and N-phenylanilino groups.
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine: Similar in having dimethyl groups but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of 7’-[2-[9,9-dimethyl-7-[2-[7’-(N-phenylanilino)spiro[1,2-dihydroindene-3,9’-fluorene]-2’-yl]ethenyl]fluoren-2-yl]ethenyl]-N,N-diphenylspiro[1,2-dihydroindene-3,9’-fluorene]-2’-amine lies in its intricate structure, which imparts unique electronic and photophysical properties, making it highly valuable in advanced material science and biomedical research .
Eigenschaften
Molekularformel |
C85H64N2 |
---|---|
Molekulargewicht |
1113.4 g/mol |
IUPAC-Name |
7'-[2-[9,9-dimethyl-7-[2-[7'-(N-phenylanilino)spiro[1,2-dihydroindene-3,9'-fluorene]-2'-yl]ethenyl]fluoren-2-yl]ethenyl]-N,N-diphenylspiro[1,2-dihydroindene-3,9'-fluorene]-2'-amine |
InChI |
InChI=1S/C85H64N2/c1-83(2)77-51-57(31-33-59-37-43-71-73-45-39-67(86(63-21-7-3-8-22-63)64-23-9-4-10-24-64)55-81(73)84(79(71)53-59)49-47-61-19-15-17-29-75(61)84)35-41-69(77)70-42-36-58(52-78(70)83)32-34-60-38-44-72-74-46-40-68(87(65-25-11-5-12-26-65)66-27-13-6-14-28-66)56-82(74)85(80(72)54-60)50-48-62-20-16-18-30-76(62)85/h3-46,51-56H,47-50H2,1-2H3 |
InChI-Schlüssel |
BEIXZXYMFJMKJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)C=CC3=CC4=C(C=C3)C5=C(C46CCC7=CC=CC=C67)C=C(C=C5)N(C8=CC=CC=C8)C9=CC=CC=C9)C2=C1C=C(C=C2)C=CC1=CC2=C(C=C1)C1=C(C22CCC3=CC=CC=C23)C=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.